molecular formula C10H22N2 B3426734 1,8-Diamino-p-menthane CAS No. 54166-24-4

1,8-Diamino-p-menthane

Cat. No.: B3426734
CAS No.: 54166-24-4
M. Wt: 170.30 g/mol
InChI Key: KOGSPLLRMRSADR-UHFFFAOYSA-N
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Description

1,8-Diamino-p-menthane, also known as 1,8-p-Menthanediamine, is an organic compound with the molecular formula C10H22N2. It is a derivative of p-menthane and contains two amino groups attached to the carbon skeleton. This compound is generally used in the synthesis of various Schiff bases and coordination complexes with metal ions such as copper (II), zinc (II), chromium (III), iron (III), and cobalt (III) .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diamino-p-menthane can be synthesized through several methods, including cyanide hydrolysis, cyanide reduction, and azide reduction. One common method involves the reaction of limonene, terpin hydrate, alpha-terpineol, beta-terpineol, or alpha-pinene with hydrogen cyanide and sulfuric acid. The reaction mixture is heated at 40-80°C to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of turpentine derivatives as raw materials. The process includes the reaction of these derivatives with hydrogen cyanide and sulfuric acid, followed by hydrolysis and reduction steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,8-Diamino-p-menthane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.

Major Products

Scientific Research Applications

1,8-Diamino-p-menthane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-diamino-p-menthane involves its ability to form Schiff bases and coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. The compound’s amino groups allow it to participate in nucleophilic reactions, making it a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4,4′-Methylenebis(2-methylcyclohexylamine)
  • 4,4′-Methylenebis(cyclohexylamine)
  • 4,4′-Diaminodiphenylmethane
  • 5-Amino-1,3,3-trimethylcyclohexanemethylamine
  • m-Xylylenediamine
  • p-Xylylenediamine

Uniqueness

1,8-Diamino-p-menthane is unique due to its specific structure, which allows it to form stable Schiff bases and coordination complexes with a variety of metal ions. This versatility makes it valuable in both research and industrial applications .

Properties

IUPAC Name

4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine
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InChI

InChI=1S/C10H22N2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8H,4-7,11-12H2,1-3H3
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InChI Key

KOGSPLLRMRSADR-UHFFFAOYSA-N
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Canonical SMILES

CC1(CCC(CC1)C(C)(C)N)N
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Molecular Formula

C10H22N2
Record name 1,8-P-MENTHANEDIAMINE
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DSSTOX Substance ID

DTXSID3021772, DTXSID601224807
Record name 1,8-Diamino-p-menthane
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Record name trans-4-Amino-α,α,4-trimethylcyclohexanemethanamine
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Molecular Weight

170.30 g/mol
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Physical Description

Blackish liquid. (NTP, 1992)
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Boiling Point

225 to 259 °F at 10 mmHg (NTP, 1992)
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Flash Point

200 °F (NTP, 1992)
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Solubility

Slightly soluble (NTP, 1992)
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Density

0.914 at 68 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

80-52-4, 54166-25-5, 54166-24-4
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Record name Cyclohexanemethanamine, 4-amino-.alpha.,.alpha.,4-trimethyl-
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Melting Point

-49 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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